molecular formula C9H12N4 B137276 3H-Imidazo(4,5-b)pyridin-2-amine, 3,5,7-trimethyl- CAS No. 132898-06-7

3H-Imidazo(4,5-b)pyridin-2-amine, 3,5,7-trimethyl-

Cat. No. B137276
M. Wt: 176.22 g/mol
InChI Key: LJWIZYWODOIFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Imidazo(4,5-b)pyridin-2-amine, 3,5,7-trimethyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific studies.

Mechanism Of Action

The mechanism of action of 3H-Imidazo(4,5-b)pyridin-2-amine, 3,5,7-trimethyl- is not fully understood. However, it has been reported to interact with specific targets in cells and modulate their activity. For example, it has been reported to inhibit the activity of kinases involved in cancer cell proliferation and survival.

Biochemical And Physiological Effects

3H-Imidazo(4,5-b)pyridin-2-amine, 3,5,7-trimethyl- has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been reported to modulate the activity of enzymes and receptors involved in various diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3H-Imidazo(4,5-b)pyridin-2-amine, 3,5,7-trimethyl- in lab experiments is its high potency and specificity towards specific targets. This makes it a valuable tool for studying the activity of enzymes and receptors involved in various diseases. However, one of the limitations is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for the study of 3H-Imidazo(4,5-b)pyridin-2-amine, 3,5,7-trimethyl-. One of the directions is to further investigate its potential applications in cancer therapy. It has been reported to exhibit potent anticancer activity, and further studies are needed to determine its efficacy and safety in clinical trials. Another direction is to study its potential applications in viral and bacterial infections. It has been shown to exhibit antiviral and antibacterial activities, and further studies are needed to determine its mechanism of action and potential therapeutic applications.
In conclusion, 3H-Imidazo(4,5-b)pyridin-2-amine, 3,5,7-trimethyl- is a chemical compound that has shown promising results in scientific studies. It has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions need to be further investigated to fully understand its potential applications in various fields.

Synthesis Methods

The synthesis of 3H-Imidazo(4,5-b)pyridin-2-amine, 3,5,7-trimethyl- has been reported using different methods. One of the most common methods involves the reaction of 3,5,7-trimethylisoxazole with 2-aminopyridine in the presence of a suitable catalyst. Another method involves the reaction of 3,5,7-trimethylisoxazole with 2-cyanopyridine followed by reduction of the resulting product. These methods have been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

3H-Imidazo(4,5-b)pyridin-2-amine, 3,5,7-trimethyl- has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. It has also been studied as a potential inhibitor of enzymes and receptors involved in various diseases.

properties

CAS RN

132898-06-7

Product Name

3H-Imidazo(4,5-b)pyridin-2-amine, 3,5,7-trimethyl-

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

3,5,7-trimethylimidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C9H12N4/c1-5-4-6(2)11-8-7(5)12-9(10)13(8)3/h4H,1-3H3,(H2,10,12)

InChI Key

LJWIZYWODOIFBN-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1N=C(N2C)N)C

Canonical SMILES

CC1=CC(=NC2=C1N=C(N2C)N)C

Other CAS RN

132898-06-7

Origin of Product

United States

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